molecular formula C17H25N3O18P2 B1261050 UDP-N-acetyl-D-galactosaminuronic acid

UDP-N-acetyl-D-galactosaminuronic acid

货号: B1261050
分子量: 621.3 g/mol
InChI 键: DZOGQXKQLXAPND-ALERELDYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UDP-N-acetyl-D-galactosaminuronic acid is a pyrimidine nucleotide-sugar.

科学研究应用

Role in Capsule Biosynthesis and Antibiotic Resistance

UDP-GalNAcA is critical for the survival of certain bacterial species, notably Acinetobacter baumannii. Research has demonstrated that the genes responsible for UDP-GalNAcA biosynthesis (gna and gne2) are essential for maintaining cell envelope integrity and capsule production. Mutants lacking these genes exhibit increased susceptibility to antibiotics and reduced ability to grow under stress conditions, indicating that UDP-GalNAcA plays a vital role in bacterial pathobiology and antibiotic resistance mechanisms .

Case Study: Acinetobacter baumannii

  • Objective : To determine the impact of UDP-GalNAcA on antibiotic resistance.
  • Findings : The double mutant Δgna-gne2 showed compromised capsule production, leading to increased vulnerability to human serum and antibiotics .
  • : UDP-GalNAcA is crucial for capsule biosynthesis, which aids in evading host immune responses.

Involvement in Glycosylation Processes

UDP-GalNAcA is a substrate for various glycosyltransferases involved in the synthesis of mucin-type O-glycans. These glycans are essential for cellular communication and protection. The enzyme family known as UDP-N-acetylgalactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) transfers GalNAc from UDP-GalNAcA to serine or threonine residues on proteins, initiating O-glycosylation .

Table: Enzymatic Activity of GalNAc-Ts on Peptides

PeptideSequenceGalNAc-T1 ActivityGalNAc-T16 ActivityGalNAc-T18 Activity
EA2PTTDSTTPAPTTK1167 ± 59203 ± 28ND
MUC5ACGTTPSPVPTTSTTSAP807 ± 65195 ± 21ND
MUC5AC-3GTTPSPVPTTSTTSAP1326 ± 145326 ± 45ND

ND indicates no detectable activity .

Potential Therapeutic Applications

The modulation of UDP-GalNAcA pathways presents potential therapeutic avenues, particularly in designing drugs that target bacterial infections or modulate immune responses. By inhibiting the biosynthesis of UDP-GalNAcA, researchers could develop strategies to combat antibiotic-resistant strains by compromising their protective capsules .

Industrial Applications

In biotechnology, UDP-GalNAcA can be utilized in the production of glycosaminoglycans and other polysaccharides that have applications in pharmaceuticals and regenerative medicine. The ability to manipulate its biosynthetic pathways could lead to enhanced production systems using engineered microorganisms .

化学反应分析

Table 1: Kinetic Parameters of WbpO-Catalyzed Reactions

SubstrateCo-factorK<sub>m</sub> (mM)% Conversion
UDP-GalNAcNAD+7.7926%
UDP-GalNAcNADP+0.4422%
UDP-GlcNAcNAD+6.5035%

Role in Glycosyl Transferase Reactions

UDP-GalNAcA serves as a donor substrate for glycosyltransferases in polysaccharide biosynthesis:

  • Galactosaminogalactan Assembly :

    • In Aspergillus fumigatus, UDP-GalNAcA is polymerized into α-(1→4)-linked GalNAc chains by glycosyltransferase Gtb3 .

    • Deacetylation by Agd3 generates cationic GalN residues critical for biofilm formation and virulence .

  • Lipopolysaccharide Biosynthesis :

    • In Acinetobacter baumannii, UDP-GalNAcA is incorporated into capsule and lipid A, influencing antibiotic resistance and serum survival .

Epimerization and Biosynthetic Crosstalk

UDP-GalNAcA participates in metabolic networks with other nucleotide sugars:

  • Epimerization Reactions :

    • UDP-GlcNAcA (derived from UDP-GlcNAc via WbpA) is epimerized to UDP-GalNAcA by WbpP .

    • CE analysis confirmed UDP-GalNAcA (m/z 620.35) as distinct from UDP-GlcNAcA (m/z 606.39) .

  • Biological Impact :

    • Deletion of gna-gne2 (UDP-GalNAcA biosynthesis genes) in A. baumannii disrupts capsule production and increases vancomycin susceptibility .

Structural Insights from NMR and MS

  • NMR Characterization :

    • H1 proton of UDP-GalNAcA resonates at δ 5.46 ppm (α-configuration), with J<sub>3,4</sub> = 3.1 Hz confirming galacto stereochemistry .

    • C6 carboxylate confirmed by <sup>13</sup>C NMR (δ 175.4 ppm) .

  • Mass Spectrometry :

    • ESI-MS (m/z 621.06 in D<sub>2</sub>O) verified deuterium incorporation at C2 during epimerization .

常见问题

Basic Research Questions

Q. What are the primary enzymatic pathways involved in UDP-N-acetyl-D-galactosaminuronic acid (UDP-D-GalNAcA) biosynthesis?

UDP-D-GalNAcA biosynthesis typically involves two key enzymatic steps: (1) C4 epimerization of UDP-N-acetyl-D-glucosamine (UDP-D-GlcNAc) to UDP-N-acetyl-D-galactosamine (UDP-D-GalNAc) via C4 epimerases (e.g., Gne1/Gne2 in Acinetobacter baumannii), followed by (2) C6 dehydrogenation catalyzed by NAD+-dependent dehydrogenases (e.g., WbpO in Pseudomonas aeruginosa), which oxidizes UDP-D-GalNAc to UDP-D-GalNAcA . Methodological validation includes recombinant enzyme overexpression, enzymatic activity assays (e.g., monitoring NADH production), and structural analysis via circular dichroism (CD) spectroscopy .

Q. Which analytical techniques are suitable for quantifying UDP-D-GalNAcA in bacterial metabolomic studies?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying UDP-D-GalNAcA in metabolomic workflows. Key steps include:

  • Metabolite extraction : Use cold methanol/water solvents to quench enzymatic activity.
  • Chromatography : HILIC columns for polar metabolite separation.
  • Detection : High-resolution MS (e.g., Q-TOF) with negative-ion mode for nucleotide sugars.
  • Quality control : Include technical replicates and spiked internal standards (e.g., stable isotopes) to ensure reproducibility (RSD <10%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in UDP-D-GalNAcA accumulation data during bacterial infection when host gene expression remains unchanged?

Contradictions may arise from post-transcriptional regulation or exogenous metabolite release . For example, in A. baumannii infections, UDP-D-GalNAcA levels increase 3-fold during late infection without changes in host gene expression, suggesting peptidoglycan degradation as a source. Experimental approaches include:

  • Isotopic tracing : Use ¹³C-labeled precursors to track metabolite origins.
  • Knockout models : Delete bacterial hydrolases (e.g., AMG Gp151) to test their role in precursor release.
  • Multi-omics integration : Correlate metabolomics with proteomics to identify non-transcriptional regulatory mechanisms .

Q. What experimental approaches validate the role of C4 epimerases in UDP-D-GalNAcA synthesis?

  • Gene knockout/complementation : Delete gne1/gne2 in A. baumannii and assess UDP-D-GalNAcA depletion via LC-MS. Restore production via plasmid-mediated gene complementation.
  • Enzyme kinetics : Purify recombinant Gne1/Gne2 and measure substrate specificity (UDP-D-GlcNAc vs. UDP-D-GalNAc) using coupled assays with NADH detection.
  • Structural modeling : Compare epimerase active sites (e.g., conserved Rossmann-fold domains) to predict substrate binding .

Q. How to design a study to assess the impact of combination antibiotic therapies on UDP-D-GalNAcA levels?

  • Treatment groups : Expose A. baumannii to polymyxin-B + meropenem ± sulbactam at varying timepoints (15 min, 1 h, 4 h).
  • Metabolomic profiling : Quantify UDP-D-GalNAcA and related metabolites (e.g., peptidoglycan precursors) via LC-MS.
  • Pathway analysis : Map altered metabolites to KEGG pathways (e.g., amino sugar metabolism) using VIP scores (VIP >1) and log2 fold changes.
  • Functional validation : Measure bacterial membrane integrity (e.g., propidium iodide uptake) to link UDP-D-GalNAcA depletion to cell-wall disruption .

Q. Data Interpretation and Methodological Challenges

Q. How can researchers distinguish between host- and pathogen-derived UDP-D-GalNAcA in infection models?

  • Species-specific biosynthetic markers : Use bacterial mutants lacking UDP-D-GalNAcA synthesis genes (e.g., Δgne1) to isolate host contributions.
  • Dual RNA-seq/metabolomics : Pair transcriptional data from host and pathogen with metabolite profiling to identify cross-talk.
  • Compartmentalized sampling : Separate intracellular bacterial metabolites from host cytoplasm via differential centrifugation .

Q. What are the limitations of current structural models for UDP-D-GalNAcA biosynthesis enzymes?

  • Dynamic substrate binding : Most models (e.g., WbpO) are based on static crystallography; molecular dynamics simulations are needed to study conformational changes during catalysis.
  • Cofactor dependence : NAD+ binding motifs in dehydrogenases (e.g., WbpO) are poorly characterized; use site-directed mutagenesis to identify critical residues .

属性

分子式

C17H25N3O18P2

分子量

621.3 g/mol

IUPAC 名称

(2S,3R,4R,5R,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8-,9-,10-,11-,12-,13+,14-,16-/m1/s1

InChI 键

DZOGQXKQLXAPND-ALERELDYSA-N

手性 SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O

规范 SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

UDP-N-acetyl-D-galactosaminuronic acid
UDP-N-acetyl-D-galactosaminuronic acid
UDP-N-acetyl-D-galactosaminuronic acid
UDP-N-acetyl-D-galactosaminuronic acid
UDP-N-acetyl-D-galactosaminuronic acid
UDP-N-acetyl-D-galactosaminuronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。